An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Potassium Hexachlororhenate(IV)
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Potassium Hexachlororhenate(IV)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the crystal structure and lattice parameters of potassium hexachlororhenate(IV) (K₂ReCl₆), a compound of significant interest in inorganic chemistry and materials science. This document synthesizes crystallographic data with practical insights, offering a definitive resource for professionals working with this and related materials.
Introduction: The Significance of K₂ReCl₆
Potassium hexachlororhenate(IV), with the chemical formula K₂ReCl₆, is a light-green crystalline solid.[1][2] Its importance stems from its role as a precursor in the synthesis of other rhenium compounds and its interesting magnetic and structural properties at low temperatures.[3][4] Understanding the precise arrangement of atoms within its crystal lattice is fundamental to elucidating its physical and chemical behavior, and for its application in areas such as catalysis.[5]
The Room-Temperature Crystal Structure: A High-Symmetry Arrangement
At ambient temperature and pressure, potassium hexachlororhenate(IV) adopts a highly symmetric cubic crystal structure.[1][6][7] This structure is characteristic of a large family of compounds with the general formula A₂MX₆, often referred to as antifluorite-type structures.[8]
The fundamental building blocks of the K₂ReCl₆ structure are [ReCl₆]²⁻ octahedra and K⁺ cations. The rhenium (Re⁴⁺) ion is located at the center of an octahedron formed by six chlorine (Cl⁻) atoms. These [ReCl₆]²⁻ octahedra are situated on a face-centered cubic (FCC) lattice. The potassium (K⁺) ions occupy the tetrahedral voids within this arrangement, ensuring charge neutrality.
Key crystallographic details at room temperature are:
This high-symmetry space group implies specific positions for the atoms within the unit cell. The rhenium atoms occupy the Wyckoff position 4a, the potassium atoms are at 8c, and the chlorine atoms reside at 24e.[6]
Lattice Parameters and Interatomic Distances
The lattice parameter 'a' of the cubic unit cell has been determined by numerous studies, with slight variations in the reported values. A summary of these findings is presented below:
| Lattice Parameter 'a' (Å) | Re-Cl Bond Length (Å) | K-Cl Bond Length (Å) | Source |
| 9.86 | 2.37 | 3.49 | Materials Explorer[6] |
| 9.84 | - | - | Wikipedia[1] |
| - | 2.35 | 3.48 | Grundy & Brown (1970)[9][10] |
| 7.144 | 2.38 | 3.58 | Materials Project[7] |
Note: The value of 7.144 Å from the Materials Project likely refers to a primitive cell, while the others refer to the conventional cell.
The Re-Cl bond lengths are consistently reported to be around 2.35-2.38 Å, indicative of a strong covalent interaction within the [ReCl₆]²⁻ octahedra.[6][7][9][10] The K-Cl distances are significantly longer, reflecting the ionic nature of the interaction between the potassium cations and the chlororhenate anions.[6][7][9][10]
Low-Temperature Structural Phase Transitions: A Departure from Cubic Symmetry
A particularly fascinating aspect of K₂ReCl₆ is its behavior at cryogenic temperatures. The compound undergoes a series of structural phase transitions, leading to a reduction in symmetry from the high-temperature cubic phase.[11][12] These transitions are driven by the condensation of soft rotary phonon modes of the [ReCl₆]²⁻ octahedra.
Heat capacity measurements have identified anomalies near 12 K, 76 K, 103 K, and 111 K, corresponding to these phase transitions.[12] The transition at approximately 12 K is associated with a shift to an antiferromagnetic state.[3] Raman spectroscopy studies have also been employed to investigate these distinct crystallographic phases at low temperatures.[11] While the high-temperature cubic phase is well-characterized, the precise crystallographic details of the lower-symmetry phases are more complex and are a subject of ongoing research.
Experimental Determination of Crystal Structure
The crystallographic data presented in this guide are primarily obtained through single-crystal and powder X-ray diffraction (XRD) techniques. The following section outlines a generalized workflow for such an analysis.
Experimental Workflow: From Crystal to Structure
The process of determining the crystal structure of a compound like K₂ReCl₆ involves several key stages, from sample preparation to data analysis and structure refinement.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Protocol for Single-Crystal X-ray Diffraction
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Crystal Selection and Mounting: A suitable single crystal of K₂ReCl₆ is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and moisture, and to facilitate flash-cooling.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.
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Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal. The intensities are corrected for various experimental factors such as absorption and polarization.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. Initial atomic positions can be found using direct methods or Patterson methods. These positions are then refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction intensities. The final refined structure provides accurate information on bond lengths, bond angles, and atomic displacement parameters.
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Validation and Reporting: The final crystal structure is validated using software tools to check for geometric consistency and other potential issues. The results are then typically deposited in a crystallographic database and reported in a standard format such as a Crystallographic Information File (CIF).
Conclusion
The crystal structure of potassium hexachlororhenate(IV) is well-established at room temperature as a high-symmetry cubic system belonging to the Fm-3m space group. However, its rich low-temperature behavior, characterized by a series of structural phase transitions, makes it a compelling subject for further investigation. A thorough understanding of its crystallography is essential for researchers and scientists seeking to harness its properties for various applications.
References
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Materials Explorer. K₂ReCl₆. [Link]
-
Materials Project. (2022). mp-22947: K2ReCl6 (cubic, Fm-3m, 225). [Link]
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Busey, R. H., & Sonder, E. (1962). Magnetic Susceptibility of Potassium Hexachlororhenate (IV) and Potassium Hexabromorhenate (IV) from 5° to 300°K. The Journal of Chemical Physics, 36(1), 93-97. [Link]
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Wikipedia. (2023). Potassium hexachlororhenate. [Link]
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Meloche, V. W., & Martin, R. L. (1956). Potassium Hexachlororhenate(IV) and Potassium Hexabromorhenate(IV). Inorganic Syntheses, 8, 170-172. [Link]
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Grundy, H. D., & Brown, I. D. (1970). A refinement of the crystal structures of K2ReCl6, K2ReBr6, and K2PtBr6. Canadian Journal of Chemistry, 48(7), 1151-1154. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10939720, Potassium hexachlororhenate(IV). [Link]
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Gibhardt, H., et al. (2023). Violation of Raman selection rules and a low-energy scattering continuum in K2ReCl6. arXiv preprint arXiv:2209.05866. [Link]
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Grundy, H. D., & Brown, I. D. (1970). A refinement of the crystal structures of K2ReCl6, K2ReBr6, and K2PtBr6. ResearchGate. [Link]
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Busey, R. H., Dearman, H. H., & Bevan Jr, R. B. (1962). THE HEAT CAPACITY OF POTASSIUM HEXACHLORORHENATE(IV) FROM 7 TO 320°K. ANOMALIES NEAR 12, 76, 103, AND 111°K. ENTROPY AND FREE ENERGY FUNCTIONS. SOLUBILITY AND HEAT OF SOLUTION OF K2ReCl6. ENTROPY OF THE HEXACHLORORHENATE ION. The Journal of Physical Chemistry, 66(1), 82-89. [Link]
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CharChem. (n.d.). Potassium hexachlororhenate (IV). [Link]
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Plumb, K., et al. (2019). Frustrated magnetism on the fcc lattice of the 5d double perovskite K2IrCl6. arXiv preprint arXiv:1903.01660. [Link]
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Gryca, I., et al. (2015). Synthesis, crystal structure and magnetic properties of H2tppz[ReCl6] and [Cu(bpzm)2(μ-Cl)ReCl3(μ-Cl)Cu(bpzm)2][ReCl6]. Dalton Transactions, 44(27), 12297-12307. [Link]
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Materials Explorer. K₂PdCl₆. [Link]
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Lu, H. M., & Hardy, J. R. (1989). First-principles study of phase transitions in KNO3. Physical Review B, 40(4), 2558–2568. [Link]
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